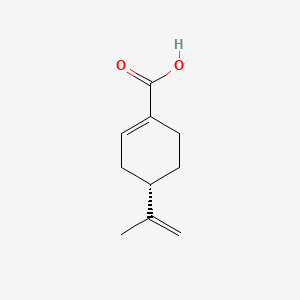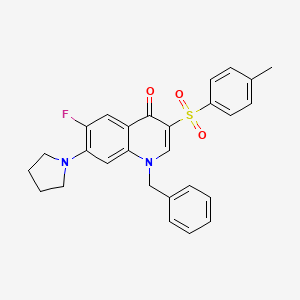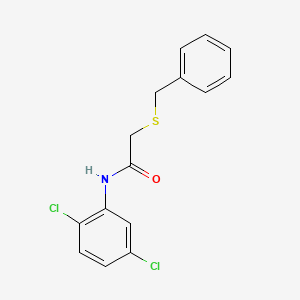
trans-Cyclopropane-1,2,3-tricarboxylic acid
Vue d'ensemble
Description
Trans-Cyclopropane-1,2,3-tricarboxylic acid is a chemical compound with the molecular formula C6H6O6 . It has an average mass of 174.108 Da and a monoisotopic mass of 174.016434 Da .
Molecular Structure Analysis
The molecular structure of trans-Cyclopropane-1,2,3-tricarboxylic acid consists of a cyclopropane ring with a carboxylic acid group attached to each carbon atom . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
Trans-Cyclopropane-1,2,3-tricarboxylic acid has a melting point of 149 °C . Its density is predicted to be 1.934±0.06 g/cm3 .Applications De Recherche Scientifique
Polymer Chemistry and Material Science
CTA has found applications in polymer chemistry and material science:
a. Plasticizers: Researchers have explored CTA as a potential plasticizer for biodegradable polymers, including polylactic acid (PLA). By modifying PLA properties, CTA-based plasticizers enhance flexibility, processability, and overall performance of biodegradable materials .
b. Biocompatible Polymers: CTA-modified polymers can be tailored for specific biomedical applications. Their biocompatibility and tunable properties make them suitable for drug delivery systems, tissue engineering scaffolds, and other medical devices.
Conclusion
Cyclopropane-1,2,3-tricarboxylic acid, with its intriguing properties, continues to inspire research across diverse fields. Its applications span biology, chemistry, materials science, and environmental science, making it a fascinating compound for scientific exploration . If you have any further questions or need additional details, feel free to ask! 😊
Propriétés
IUPAC Name |
cyclopropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6/c7-4(8)1-2(5(9)10)3(1)6(11)12/h1-3H,(H,7,8)(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIRSBTTXOHPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C1C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964010 | |
| Record name | Cyclopropane-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropane-1,2,3-tricarboxylic Acid | |
CAS RN |
48126-70-1 | |
| Record name | Cyclopropane-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2E)-3-phenylprop-2-en-1-yl]thio}benzoic acid](/img/structure/B2645176.png)
![4-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2645177.png)
![2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2645178.png)


![3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2645181.png)
![3-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2645185.png)
![N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2645186.png)
![N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2645187.png)

![1-[2-(3-Fluoro-4-methoxyphenyl)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2645189.png)
![Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2645193.png)
![3-Fluoro-5-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2645194.png)
